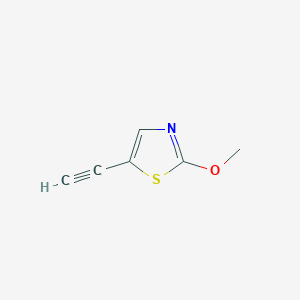

5-Ethynyl-2-methoxy-1,3-thiazole

Description

Significance of the 1,3-Thiazole Core in Contemporary Chemical and Biological Sciences

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. nih.govscispace.com Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. fabad.org.trsciencescholar.us The thiazole (B1198619) nucleus is a key component of vitamin B1 (thiamine) and is found in numerous FDA-approved drugs, highlighting its clinical relevance. scispace.com The aromatic nature of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allows for effective binding to a variety of biological targets. scispace.com

Overview of Ethynyl- and Methoxy-Substituted Thiazoles in Academic Literature

The introduction of ethynyl (B1212043) (a carbon-carbon triple bond) and methoxy (B1213986) (an oxygen-methyl group) substituents onto the thiazole core significantly modulates its electronic and biological properties.

Ethynyl-substituted thiazoles have garnered attention for their role in the development of therapeutic agents and functional materials. The ethynyl group can act as a rigid linker to extend molecular scaffolds, a feature that is particularly useful in the design of enzyme inhibitors and receptor antagonists. researchgate.net Furthermore, the triple bond can participate in various chemical transformations, making ethynyl-thiazoles valuable synthetic intermediates. Research has shown that ethynylthiazole derivatives possess anti-inflammatory and potential anticancer activities. fabad.org.trresearchgate.net

Methoxy-substituted thiazoles are also of considerable interest. The methoxy group, being a strong electron-donating substituent, can influence the electron density of the thiazole ring, thereby affecting its reactivity and biological interactions. mdpi.com This substitution can enhance the pharmacokinetic properties of a molecule and has been explored in the development of antimicrobial and anticancer agents. mdpi.comajrconline.org The position of the methoxy group on the thiazole ring can significantly impact the compound's activity. mdpi.com

Research Trajectory of 5-Ethynyl-2-methoxy-1,3-thiazole within Thiazole Chemistry

While extensive research on a wide range of thiazole derivatives has been published, "5-Ethynyl-2-methoxy-1,3-thiazole" itself is an emerging compound with limited dedicated studies in the public domain. However, its structural features suggest a promising research trajectory. The combination of the electron-donating 2-methoxy group and the versatile 5-ethynyl group on the stable thiazole core presents a unique molecular architecture.

The synthesis of this compound would likely involve a multi-step process, beginning with the formation of a substituted thiazole ring. A plausible route to introduce the 2-methoxy group involves the reaction of a 2-halothiazole with a metal alkoxide, such as sodium methoxide (B1231860). google.comgoogle.com The ethynyl group is commonly introduced at the 5-position of the thiazole ring via a Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. researchgate.netmdpi.com This reaction is a powerful tool for forming carbon-carbon bonds. mdpi.com

The anticipated research interest in 5-Ethynyl-2-methoxy-1,3-thiazole lies in its potential as a building block for more complex molecules in medicinal chemistry and materials science. The ethynyl group can be further functionalized, for example, through click chemistry or additional coupling reactions, to create novel compounds with tailored properties. The electronic interplay between the methoxy and ethynyl substituents is also a subject of theoretical and practical interest, potentially leading to the development of novel organic electronic materials. jksus.orgrsc.org

Below are the key properties of the constituent functionalized thiazoles that inform the potential of the target compound.

| Property | Ethynyl-Substituted Thiazoles | Methoxy-Substituted Thiazoles |

| Key Synthetic Route | Sonogashira cross-coupling researchgate.netmdpi.com | Reaction of 2-halothiazole with metal alkoxide google.comgoogle.com |

| Primary Research Interest | Therapeutic agents (anti-inflammatory, anticancer), synthetic intermediates fabad.org.trresearchgate.net | Modulating electronic properties, antimicrobial and anticancer agents mdpi.comajrconline.org |

| Function of Substituent | Rigid linker, reactive handle for further functionalization researchgate.net | Electron-donating group, influences reactivity and pharmacokinetics mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methoxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-3-5-4-7-6(8-2)9-5/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVQFFYXGRCMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of 5 Ethynyl 2 Methoxy 1,3 Thiazole

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is the primary site of reactivity in 5-ethynyl-2-methoxy-1,3-thiazole, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynyl-2-methoxy-1,3-thiazole

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and specificity in forming 1,2,3-triazoles. researchgate.netnih.gov This reaction is significantly accelerated compared to the uncatalyzed version and proceeds under mild conditions, often in aqueous solutions. organic-chemistry.orgnih.gov

The reaction of 5-ethynyl-2-methoxy-1,3-thiazole with organic azides in the presence of a copper(I) catalyst leads to the formation of 1,4-disubstituted 1,2,3-triazole adducts. researchgate.netnih.gov The active Cu(I) catalyst can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, or by using Cu(I) salts directly. organic-chemistry.org The resulting triazole products are stable and find applications in various fields, including medicinal chemistry and materials science. researchgate.net The reaction is generally high-yielding and tolerates a wide range of functional groups on the azide (B81097) partner. organic-chemistry.org

For instance, the reaction of 5-ethynyl-2-methoxy-1,3-thiazole with a generic organic azide (R-N₃) would yield the corresponding 1-(R)-4-(2-methoxy-1,3-thiazol-5-yl)-1H-1,2,3-triazole. The reaction conditions typically involve a copper(I) source, such as copper(I) iodide or copper(II) sulfate (B86663) with sodium ascorbate, in a suitable solvent like a mixture of water and an organic solvent. organic-chemistry.orgacs.org

A key feature of the CuAAC reaction is its high regioselectivity. The copper-catalyzed pathway almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers because the activation energies for both pathways are very similar. organic-chemistry.orgnih.gov

The regioselectivity of the CuAAC is a result of the reaction mechanism, which involves the formation of a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, leading specifically to the 1,4-isomer. nih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide the opposite regioselectivity, yielding 1,5-disubstituted triazoles. organic-chemistry.orgacs.org

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Thermal Huisgen Cycloaddition |

| Catalyst | Copper(I) | Ruthenium(II) | None |

| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted | Mixture of 1,4- and 1,5-isomers |

| Reaction Conditions | Mild, often aqueous | Mild | Elevated temperatures |

| Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes | Terminal and internal alkynes |

Other Cycloaddition Reactions Involving the Ethynyl Group

The ethynyl group of 5-ethynyl-2-methoxy-1,3-thiazole can participate in other cycloaddition reactions besides the CuAAC. For example, 1,3-dipolar cycloadditions with nitrile oxides can yield isoxazole (B147169) derivatives, and reactions with diazomethane (B1218177) can form pyrazoles. researchgate.net The regioselectivity of these reactions can be influenced by the electronic properties of the substituents on both the thiazole (B1198619) ring and the dipole.

Transition-Metal Catalyzed Coupling Reactions (beyond Sonogashira)

While the Sonogashira coupling is a common reaction for terminal alkynes, other transition-metal catalyzed cross-coupling reactions can also be employed to functionalize the ethynyl group of 5-ethynyl-2-methoxy-1,3-thiazole. For example, palladium-catalyzed coupling reactions can be used to introduce various aryl or vinyl groups. organic-chemistry.org These reactions expand the synthetic utility of this thiazole derivative, allowing for the creation of complex molecular architectures.

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring itself possesses a distinct reactivity pattern. Thiazole is an electron-rich heterocycle, but the presence of the electron-withdrawing ethynyl group at the 5-position and the methoxy (B1213986) group at the 2-position modifies its reactivity. neliti.comresearchgate.net

The thiazole ring is generally stable but can undergo certain transformations. For instance, electrophilic substitution at the carbon atoms of the thiazole ring can occur, although the regioselectivity will be influenced by the existing substituents. The nitrogen atom of the thiazole can act as a nucleophile or a ligand for metal coordination. researchgate.net Furthermore, the thiazole ring can be a precursor for the synthesis of other heterocyclic systems through ring-opening and rearrangement reactions, although such reactivity is less common for simple substituted thiazoles under standard conditions. nih.gov

Chemical Transformations Involving the Methoxy Group

The methoxy group at the C2 position is a key functional handle for modifying the properties of the thiazole ring. The most significant transformation of this group is its cleavage to a hydroxyl group (demethylation). This conversion can be achieved using various reagents that are broadly applicable to the demethylation of aryl methyl ethers. chem-station.comwikipedia.org

Common methods for O-demethylation include the use of strong Lewis acids like boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃), or strong Brønsted acids such as 47% hydrobromic acid (HBr). chem-station.com Milder conditions can be achieved using alkyl thiols, such as ethane (B1197151) thiol (EtSH) or the less odorous 1-dodecanethiol, in the presence of a base. chem-station.com

Table 2: Common Reagents and Conditions for O-Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Comments | Reference |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to rt | Highly effective but moisture-sensitive. | chem-station.comwikipedia.org |

| Aluminum Trichloride (AlCl₃) | Dichloromethane or Acetonitrile (B52724), heat | Less reactive than BBr₃. | chem-station.com |

| 47% Hydrobromic Acid (HBr) | Neat, ~130 °C | Harsh conditions. | chem-station.com |

| Ethane Thiol (EtSH) / NaOH | NMP or DMSO, 130 °C | Useful for substrates sensitive to strong acids. | chem-station.com |

| 1-Dodecanethiol / Base | NMP or DMSO, 130 °C | Odorless alternative to lower thiols. | chem-station.com |

This table provides general conditions for the demethylation of methoxy groups on aromatic rings, which are applicable to 2-methoxythiazoles.

Computational and Theoretical Investigations of 5 Ethynyl 2 Methoxy 1,3 Thiazole

Electronic Structure and Aromaticity Calculations

The electronic properties of 5-Ethynyl-2-methoxy-1,3-thiazole are governed by the interplay between the electron-rich thiazole (B1198619) ring, the π-system of the ethynyl (B1212043) group, and the electron-donating methoxy (B1213986) group. Theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to model these features. rsc.org

Calculations for similar aryl alkynyl substituted thiazole derivatives have been performed at levels like CAM-B3LYP/6-31+G(d,p) to achieve good agreement with experimental data. rsc.org Such studies typically involve the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov For thiazole-based systems, HOMO and LUMO energy levels have been calculated to be in ranges such as -5.52 eV to -5.72 eV and -1.84 eV to -2.45 eV, respectively. researchgate.net

Aromaticity, a key feature of the thiazole ring, can also be quantified through computational methods. These calculations help in understanding the stability and reactivity of the heterocyclic core. The inherent dipolar nature of the thiazole ring, with an electron-poor C2 and an electron-rich C5, significantly influences its electronic behavior and interaction with substituents. acs.org

Table 1: Representative Frontier Orbital Energies for Analogous Thiazole Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Donor-Acceptor Thiazole-based Fluorophores | -5.52 to -5.72 | -1.84 to -2.45 | N/A | researchgate.net |

This table presents data for analogous or related systems to illustrate typical values obtained through electronic structure calculations.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a fundamental tool for investigating the mechanisms of chemical reactions. diva-portal.org For 5-Ethynyl-2-methoxy-1,3-thiazole, this could involve modeling its synthesis, such as the Hantzsch thiazole synthesis, or its participation in further reactions like Sonogashira coupling at the ethynyl group. jneonatalsurg.comnih.gov

DFT calculations are used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. The calculated activation energies for these transition states allow for the determination of the most probable reaction pathway. For instance, theoretical calculations using methods like M06-2X/6-31+G(d,p) have been used to determine the plausible mechanism for the formation of fused-thiazole derivatives. nih.gov These studies provide insights that are difficult to obtain through experimental means alone, clarifying the roles of catalysts and the reasons for observed regioselectivity or stereoselectivity. diva-portal.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While 5-Ethynyl-2-methoxy-1,3-thiazole is a relatively rigid molecule, conformational analysis can provide insights into the rotation around single bonds, such as the bond connecting the methoxy group to the thiazole ring. Molecular Dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules, can be used to explore the conformational space of the molecule over time. mdpi.com

MD simulations are particularly valuable for understanding how the molecule behaves in different environments, such as in various solvents or when interacting with a biological macromolecule. kuleuven.be In the context of drug design, MD simulations can assess the stability of a ligand within a protein's binding pocket, providing a dynamic view that complements the static picture from molecular docking. kuleuven.beresearchgate.net Studies on other heterocyclic compounds have used MD simulations to confirm the stability of predicted binding modes. kuleuven.be

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic transitions of a molecule. rsc.org These calculations can predict the maximum absorption wavelengths (λmax), which often show good correlation with experimental UV-Vis spectra. rsc.orgresearchgate.net For related 4-ethoxy-1,3-thiazole (B14430150) derivatives, TD-DFT calculations have been instrumental in understanding their absorption and emission characteristics. rsc.org

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions serve as a valuable tool for assigning experimental spectra.

IR Spectra: The vibrational frequencies of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum, often scaled by a factor to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR data to identify characteristic vibrational modes, such as C≡C stretching for the ethynyl group or C-O-C stretches for the methoxy group. kuleuven.be

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for an Analogous Thiazole Derivative

| Property | Experimental Value | Theoretical Value | Source |

|---|---|---|---|

| UV/Vis (λmax) | 393 nm | N/A (Good agreement reported) | rsc.org |

This table illustrates the correlation between experimental and theoretical data for a related compound, 5-(4-((4-methoxyphenyl)ethynyl)phenyl)-4-ethoxy-2-(pyridin-2-yl)thiazole.

Investigation of Non-Linear Optical Properties via Theoretical Methods

Organic molecules with extended π-conjugation and donor-acceptor groups, like many thiazole derivatives, are of great interest for applications in non-linear optics (NLO). mdpi.comworldscientific.com Theoretical methods are crucial for predicting the NLO response of molecules and guiding the synthesis of new materials. nih.govresearchgate.net

The key NLO properties, including linear polarizability (⟨α⟩) and the first (β) and second (⟨γ⟩) hyperpolarizabilities, can be calculated using quantum chemical methods such as DFT with specialized functionals (e.g., CAM-B3LYP). nih.govresearchgate.net For a molecule like 5-Ethynyl-2-methoxy-1,3-thiazole, the methoxy group acts as an electron donor and the thiazole/ethynyl system can act as part of the π-bridge or acceptor framework. The inherent dipole of the thiazole ring itself can either reinforce or oppose the molecular dipole created by substituents, dramatically affecting the NLO properties. acs.org Computational studies on related push-pull systems allow for the screening of potential NLO candidates before their synthesis. worldscientific.com

Table 3: Calculated Non-Linear Optical Properties for a Designed NLO Compound

| Property | Calculated Value | Units | Source |

|---|---|---|---|

| Linear Polarizability ⟨α⟩ | 3.485 x 10⁻²² | esu | nih.gov |

| First Hyperpolarizability (β_total) | 13.44 x 10⁻²⁷ | esu | nih.gov |

This table shows representative calculated NLO properties for a designed compound (MSTD7) from a study on non-fullerene acceptors to exemplify the data obtained from such investigations.

Molecular Docking and Protein-Ligand Interaction Simulations for Mechanistic Understanding (in vitro)

Molecular docking is an in silico technique used extensively in drug discovery to predict how a small molecule (ligand), such as 5-Ethynyl-2-methoxy-1,3-thiazole, binds to the active site of a target protein. nih.govresearchgate.net This method uses scoring functions to estimate the binding affinity (often reported as a docking score in kcal/mol) and predict the binding pose of the ligand. researchgate.netnih.gov

For thiazole derivatives, molecular docking has been used to investigate their potential as inhibitors of various enzymes and receptors, such as tubulin, VEGFR-2, and bacterial enzymes. researchgate.netnih.govnih.gov The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.govnih.gov For example, in a study of thiazole derivatives as tubulin inhibitors, docking revealed strong noncovalent interactions involving the thiazole ring's sulfur atom. nih.gov These in vitro simulations provide a mechanistic hypothesis for a compound's biological activity and guide the rational design of more potent analogues. nih.govnih.gov

Table 4: Example of Molecular Docking Results for Thiazole Derivatives Against a Protein Target

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Example) | Source |

|---|---|---|---|---|

| Thiazole Derivative 5c | Tubulin | -13.42 (Free Binding Energy) | AsnB249, AsnA101 | nih.gov |

| Thiazole Derivative 5e | VEGFR-2 | -6.63 | Lys868 | researchgate.net |

This table provides examples of docking scores and interactions for various thiazole derivatives against different protein targets to illustrate the type of data generated.

Applications of 5 Ethynyl 2 Methoxy 1,3 Thiazole in Advanced Materials Science

Incorporation into Conjugated Polymers for Organic Electronics

In the realm of organic photovoltaics, the chemical structure of the polymer dictates its performance. The inclusion of thiazole-based monomers like 5-Ethynyl-2-methoxy-1,3-thiazole into a polymer backbone is a strategic choice for optimizing solar cell efficiency. The thiazole (B1198619) unit helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, a crucial factor for achieving a high open-circuit voltage (VOC), which is a key determinant of a solar cell's power output. acs.orgnih.gov Polymers incorporating thiazole-fused rings have demonstrated the ability to achieve high power conversion efficiencies (PCEs) of up to 16% and VOCs greater than 0.84 V, even without the use of halogenated substituents. nih.gov The rigidity of the ethynyl (B1212043) linker can also lead to more ordered polymer packing, which facilitates the efficient transport of charge carriers to the electrodes, another critical factor for high-performance PSCs. rylene-wang.com

The performance of an OFET is highly dependent on the charge carrier mobility of the semiconducting material. The molecular structure of 5-Ethynyl-2-methoxy-1,3-thiazole is well-suited for creating polymers with high mobility. The planarity of the thiazole ring and the linear, rigid nature of the ethynyl linker promote strong intermolecular π-π stacking in the solid state. researchgate.net This ordered arrangement creates efficient pathways for charge transport through the material. Research on semiconductors containing ethynyl linkers and various aromatic cores, such as benzothieno-benzothiophene (BTBT), has shown that these structural features are effective in producing high-performance, solution-processable OFETs. researchgate.netmdpi.com Thiazole-containing semiconductors have been investigated as active materials, with some thiazolothiazole-based small molecules demonstrating promising field-effect mobilities suitable for printable electronics. researchgate.net

Performance of Selected Thiophene and Thiazole-Based Organic Semiconductors in OFETs

| Compound Type | Key Structural Unit | Mobility (cm²/V·s) | Reference Finding |

|---|---|---|---|

| Star-Shaped Molecule | Dithienothiophene | 2.5 x 10⁻² | Solution-processed films with good network interconnection showed relatively high carrier mobility. acs.org |

| BTBT Derivative | Phenylethynyl-BTBT | ~0.03 | Solution-sheared films exhibited p-channel characteristics with good performance. mdpi.com |

| Thiazolothiazole Derivative | Aryl-substituted Thiazolothiazole | up to 10⁻³ | Represents the first reasonable FET behavior for this class of soluble small molecules. researchgate.net |

| Thiophene-Phenylene Semiconductor | Bis(phenylethynyl)-bithiophene | High performance and stability | The introduction of C-C triple bonds was shown to be an efficient route to high-performance organic semiconductors. researchgate.net |

Thiazole derivatives are recognized as valuable components in materials for organic light-emitting diodes (OLEDs) due to their luminescent properties and thermal stability. polyu.edu.hkresearchgate.netunimi.itmdpi.com The emission color of phosphorescent OLEDs can be tuned from yellow to red by incorporating iridium(III) complexes that bear ligands with a thiazolyl moiety. polyu.edu.hk In one study, a thiazole-based Ir(III) complex achieved a maximum external quantum efficiency of 11.1%. polyu.edu.hk For fluorescent OLEDs, donor-acceptor type fluorophores based on thiazole have been developed as promising materials for white light emission. researchgate.net The intramolecular charge transfer (ICT) character that can arise from the donor (methoxy) and acceptor (thiazole) components within the 5-Ethynyl-2-methoxy-1,3-thiazole monomer unit makes it a candidate for creating polymers with tunable and efficient emission for OLED applications.

Development of Luminescent Materials and Fluorescent Probes

The thiazole core is intrinsically fluorescent and is found in natural bioluminescent compounds like luciferin. chim.it Synthetic thiazole derivatives are widely explored as fluorophores for various applications, including biological imaging and sensing. The 5-methoxy-2-(2-pyridyl)thiazole scaffold, which is structurally related to the title compound, has been systematically studied, revealing that its emission properties are governed by intramolecular charge transfer (ICT) processes. nih.gov This ICT character, arising from the electronic push-pull nature of the methoxy (B1213986) donor and the thiazole/pyridyl acceptor, can lead to a large bathochromic shift (up to 100 nm) in the fluorescence spectra in polar solvents. nih.gov This environmental sensitivity is a key feature for fluorescent probes. The combination of a thiazole unit with other fluorescent scaffolds, like coumarin, has been used to design bright and photostable probes for selectively labeling cellular membranes. nih.gov

Photophysical Properties of Selected Thiazole-Based Luminescent Compounds

| Compound Class | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference Finding |

|---|---|---|---|---|---|

| Thiazole-Coumarin Probe | Various Solvents | - | Environment-sensitive shifts | - | Designed as fluorescent probes for labeling plasma membranes. nih.gov |

| Thiazolo[3,2-c]oxadiazaborinines | Solid State | - | Red-shifted vs. solution | 0.07 - 0.25 | Weak fluorescence in the solid state was attributed to aggregation-induced quenching. acs.org |

| Thiazolo[5,4-d]thiazole Emitter | CH₂Cl₂ Solution | ~380 | 448 - 502 | 0.60 - 0.74 | Designed as highly twisted D-π-A-π-D emitters for blue OLEDs. unimi.it |

| 1,3,4-Thiadiazole Derivative | Solution | - | 390 - 410 | 0.71 - 0.84 | Compounds without a nitro substituent showed strong blue fluorescence with good quantum yields. researchgate.net |

Advanced Materials for Nonlinear Optics

Materials with strong nonlinear optical (NLO) properties are in demand for applications in optoelectronics and photonics. The key requirement for a high-performance NLO chromophore is typically a molecular structure that combines a potent electron donor and an electron acceptor, connected by a π-conjugated system. nih.gov Substituted azole derivatives, particularly thiazoles, have been identified as superior NLO chromophores compared to their oxazole (B20620) and imidazole (B134444) analogues. ibm.comacs.org The structure of 5-Ethynyl-2-methoxy-1,3-thiazole aligns well with this design principle, featuring a methoxy donor and a thiazole acceptor linked by an ethynyl π-bridge. Theoretical and experimental studies on various thiazole derivatives have confirmed their potential, with calculations showing significant third-order NLO polarizability. researchgate.nettandfonline.com

Sensor Development Based on Thiazole Derivatives

The development of selective and sensitive chemosensors for detecting ions and small molecules is a critical area of research for environmental monitoring and medical diagnostics. Thiazole derivatives have proven to be powerful scaffolds for designing such sensors due to their versatile coordination chemistry and favorable photophysical properties. nih.govresearchgate.netresearchgate.nettandfonline.com The sulfur and nitrogen heteroatoms within the thiazole ring can act as effective binding sites for various metal ions. tandfonline.comacs.org This binding event can induce a change in the molecule's electronic structure, resulting in a detectable colorimetric or fluorescent response. researchgate.netacs.org The sensing mechanism often involves processes like ICT or photoinduced electron transfer (PET). nih.govresearchgate.net For instance, novel quinoline-based thiazole derivatives have been synthesized that show a selective fluorescence quenching effect in the presence of Fe³⁺, Fe²⁺, and Cu²⁺ ions. acs.org The 5-Ethynyl-2-methoxy-1,3-thiazole molecule provides the essential thiazole recognition unit, while its ethynyl group offers a convenient point of attachment for integration into more complex sensor systems. beilstein-journals.org

Advanced Characterization Techniques for Structural Elucidation and Property Analysis

Spectroscopic Techniques

Spectroscopy is fundamental to the characterization of 5-Ethynyl-2-methoxy-1,3-thiazole, providing detailed information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Ethynyl-2-methoxy-1,3-thiazole, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct singlet signals, each integrating to the correct number of protons. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a singlet in the range of δ 3.8-4.1 ppm. ekb.egsemanticscholar.org The proton on the thiazole (B1198619) ring (H-4) would resonate as a singlet further downfield, while the terminal acetylenic proton (C≡C-H) would also be a singlet, typically found around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 5-Ethynyl-2-methoxy-1,3-thiazole, five distinct signals are anticipated. The carbon of the methoxy group is expected around δ 55-60 ppm. nanomedicine-rj.com The thiazole ring carbons have characteristic shifts, with C2 (bearing the methoxy group) being the most downfield (around δ 168-170 ppm), followed by C4 and C5. nanomedicine-rj.commdpi.com The two sp-hybridized carbons of the ethynyl (B1212043) group would appear in the δ 70-90 ppm range. thieme-connect.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm assignments. An HSQC experiment would show a correlation between the thiazole H-4 proton and the C4 carbon. HMBC is crucial for establishing connectivity across quaternary carbons, showing long-range couplings (2-3 bonds) such as from the methoxy protons to the C2 carbon of the thiazole ring, and from the acetylenic proton to the C5 and C4 carbons of the ring. These correlations unambiguously establish the substitution pattern of the thiazole core.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 5-Ethynyl-2-methoxy-1,3-thiazole

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Expected ¹H Multiplicity |

| -OC H₃ | ~4.0 | ~56 | Singlet (3H) |

| Thiazole CH (C4) | ~7.5 | ~140 | Singlet (1H) |

| ≡C -H | ~3.2 | ~85 | Singlet (1H) |

| Thiazole C -S (C5) | - | ~115 | - |

| C ≡C-H | - | ~75 | - |

| Thiazole C =N (C2) | - | ~169 | - |

Note: Values are predictions based on data from analogous thiazole structures and general chemical shift ranges. The exact values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 5-Ethynyl-2-methoxy-1,3-thiazole would display several characteristic absorption bands confirming its key structural features. ekb.eg A sharp, weak absorption around 3300 cm⁻¹ is indicative of the terminal alkyne C-H stretch. The carbon-carbon triple bond (C≡C) stretch would appear as a weak to medium absorption in the 2100-2150 cm⁻¹ region. The spectrum would also feature C=N and C=C stretching vibrations from the thiazole ring in the 1500-1650 cm⁻¹ range, along with C-O stretching from the methoxy group around 1050-1250 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 5-Ethynyl-2-methoxy-1,3-thiazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | ~2120 |

| Thiazole Ring | C=N / C=C Stretch | 1500 - 1650 |

| Methoxy Group | C-O Stretch | 1050 - 1250 |

| Aromatic C-H | C-H Bend | 800 - 900 |

Note: These are typical frequency ranges for the specified functional groups.

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The thiazole ring is an aromatic heterocycle and acts as a chromophore. nist.gov The presence of the ethynyl group extends the π-conjugation of the system, which is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to an unsubstituted 2-methoxythiazole. libretexts.org The electronic transitions are typically π → π* transitions within the conjugated system. The exact position of the absorption maxima would be sensitive to the solvent used. scribd.cominnspub.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many substituted thiazole derivatives are known to be fluorescent. researchgate.netnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the nature and position of substituents, as they influence the energy of the excited state. The extended π-system of 5-Ethynyl-2-methoxy-1,3-thiazole suggests it may exhibit fluorescence, likely with a noticeable Stokes shift (the difference between the absorption and emission maxima). The specific emission characteristics would need to be determined experimentally.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. For 5-Ethynyl-2-methoxy-1,3-thiazole (C₆H₅NOS), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), typically to within four or five decimal places. This allows for the unambiguous determination of its chemical formula, distinguishing it from any other compounds with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion of C₆H₅NOS is 140.0117. Observing this value experimentally would provide strong evidence for the compound's identity. epo.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In the case of 5-Ethynyl-2-methoxy-1,3-thiazole, a precursor ion corresponding to the molecular weight of the compound is first selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. uab.edunih.gov The analysis of these fragments provides valuable information about the compound's structure and connectivity.

The fragmentation of the 5-Ethynyl-2-methoxy-1,3-thiazole molecular ion (m/z 139) is expected to follow predictable pathways based on the stability of the resulting fragments. Key fragmentation patterns for thiazole and related heterocyclic compounds often involve the cleavage of bonds adjacent to the heteroatoms and the loss of small neutral molecules. nih.govsavemyexams.comlibretexts.org

A plausible fragmentation pathway for 5-Ethynyl-2-methoxy-1,3-thiazole would involve the following steps:

Initial Ionization: Formation of the molecular ion [M]•+ with m/z = 139.

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond can lead to the formation of a stable acylium-type ion at m/z 124. This is a common fragmentation for methoxy-substituted aromatic compounds.

Loss of carbon monoxide (CO): Subsequent loss of CO from the [M-CH₃]⁺ fragment could result in an ion at m/z 96.

Cleavage of the thiazole ring: The thiazole ring itself can undergo cleavage. Common losses include acetylene (B1199291) (C₂H₂) and hydrogen cyanide (HCN), leading to various smaller fragment ions. For instance, the cleavage of the C-S and N-C bonds could lead to the formation of a fragment containing the ethynyl group.

Loss of the ethynyl group: Direct cleavage of the C-C bond between the thiazole ring and the ethynyl group could result in the loss of a neutral C₂H radical, leading to a fragment at m/z 113.

A hypothetical fragmentation pattern and the corresponding major fragment ions are presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 139 | 124 | •CH₃ | [C₅H₂NOS]⁺ |

| 139 | 113 | •C₂H | [C₄H₄NOS]⁺ |

| 124 | 96 | CO | [C₄H₂NS]⁺ |

| 96 | 70 | C₂H₂ | [C₂NS]⁺ |

This table is based on theoretical fragmentation patterns and may not represent all experimentally observed fragments.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. For 5-Ethynyl-2-methoxy-1,3-thiazole, CV can provide insights into its oxidation and reduction potentials, which are influenced by the electron-donating methoxy group and the electron-withdrawing ethynyl group attached to the thiazole core. The thiazole ring itself is an electroactive moiety. bohrium.comacs.orgnih.gov

In a typical CV experiment, the compound is dissolved in a suitable solvent containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. The resulting voltammogram can reveal information about the reversibility of redox processes and the stability of the generated radical ions.

Studies on related ethynyl-substituted heterocyclic compounds have shown that the ethynyl group can participate in redox processes and can also be used to tune the electronic properties of the molecule. acs.orgnih.govchim.itunige.ch The electrochemical behavior of ferrocenyl-thiazole derivatives has been extensively studied, revealing that the thiazole ring can act as a bridge for intramolecular electron transfer. bohrium.comacs.orgnih.gov

The following table presents representative electrochemical data for related thiazole derivatives, which can provide an indication of the expected redox potentials for 5-Ethynyl-2-methoxy-1,3-thiazole.

| Compound | Oxidation Potential (V) | Reduction Potential (V) | Reference |

| 2,5-bis(ferrocenyl)thiazole | 0.58, 0.82 | - | bohrium.com |

| 2-(4-phenylthiazol-2-yl)hydroquinone | 0.65 | - | beilstein-journals.org |

| BODIPY-ethynyl derivative | 1.10 | -1.25 | beilstein-journals.org |

Note: The potentials are typically reported versus a reference electrode (e.g., Ag/AgCl or Fc/Fc⁺) and can vary depending on the experimental conditions.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of a compound. americanpharmaceuticalreview.commooreanalytical.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For 5-Ethynyl-2-methoxy-1,3-thiazole, TGA would reveal its decomposition temperature. A typical TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The temperature at which 5% or 10% mass loss occurs is often used as an indicator of thermal stability. For many organic small molecules, decomposition occurs in a single or multiple steps. researchgate.netnveo.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like 5-Ethynyl-2-methoxy-1,3-thiazole, a sharp endothermic peak corresponding to its melting point would be expected in the DSC thermogram. The area under the peak is proportional to the enthalpy of fusion. If the compound can exist in an amorphous state, a glass transition might be observed as a step-like change in the heat capacity. researchgate.netmdpi.com

The thermal properties of thiazole-containing polymers and other derivatives have been reported, generally showing good thermal stability. researchgate.netnveo.org The presence of the aromatic thiazole ring contributes to this stability.

A summary of expected thermal events for a compound like 5-Ethynyl-2-methoxy-1,3-thiazole is provided in the table below.

| Analysis | Expected Event | Temperature Range (°C) | Information Obtained |

| DSC | Melting | 50 - 150 (Hypothetical) | Melting Point, Enthalpy of Fusion |

| TGA | Decomposition | > 200 (Hypothetical) | Onset of Decomposition, Thermal Stability |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comlsuhsc.edunih.gov To perform this analysis, a high-quality single crystal of 5-Ethynyl-2-methoxy-1,3-thiazole is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The exact spatial orientation of the methoxy and ethynyl groups relative to the thiazole ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonds, π-π stacking, and other non-covalent interactions. This information is crucial for understanding the solid-state properties of the material.

Absolute configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

The table below provides an example of crystallographic data for a related thiazole derivative to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value (for a representative thiazole derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.85 |

| b (Å) | 12.34 |

| c (Å) | 9.76 |

| β (°) | 105.2 |

| V (ų) | 1028 |

| Z | 4 |

This data is for a representative substituted thiazole and is for illustrative purposes only.

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, UPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the purification and purity assessment of synthesized compounds like 5-Ethynyl-2-methoxy-1,3-thiazole. mdpi.comacs.org These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

For a molecule like 5-Ethynyl-2-methoxy-1,3-thiazole, reversed-phase HPLC (RP-HPLC) is a commonly used method. researchgate.netnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column.

The development of an HPLC or UPLC method for 5-Ethynyl-2-methoxy-1,3-thiazole would involve optimizing several parameters:

Column: A C18 column is a common starting point.

Mobile Phase: A gradient elution of water and acetonitrile or methanol is often used to achieve good separation of the target compound from impurities and starting materials. A small amount of an acid, such as formic acid or trifluoroacetic acid, may be added to the mobile phase to improve peak shape. pensoft.net

Detection: A UV detector is typically used, with the detection wavelength set to the λ_max of the compound to ensure high sensitivity.

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time.

UPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of smaller particle size columns. pensoft.net

The purity of the compound is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area in the chromatogram. These methods are also invaluable for monitoring the progress of a chemical reaction and for isolating the final product. nih.gov

The following table summarizes typical conditions for the HPLC analysis of a thiazole derivative.

| Parameter | Typical Condition |

| Instrument | HPLC or UPLC system with UV detector |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 1.0 mL/min (HPLC), 0.4 mL/min (UPLC) |

| Detection Wavelength | 254 nm or λ_max of the compound |

| Injection Volume | 10 µL |

Future Directions and Emerging Research Areas

Catalyst Development for Efficient and Sustainable Synthesis

The synthesis of 5-Ethynyl-2-methoxy-1,3-thiazole and its derivatives primarily relies on established heterocyclic chemistry and modern cross-coupling reactions. Future research is focused on developing more efficient and environmentally benign catalytic systems.

The introduction of the ethynyl (B1212043) group onto a pre-formed thiazole (B1198619) ring is often achieved via Sonogashira cross-coupling. rsc.org Research in this area aims to replace traditional palladium catalysts with more sustainable and cost-effective alternatives, such as copper or ligand-free palladium systems. neliti.comorganic-chemistry.org The use of green chemistry principles, such as employing solvents like poly(ethylene glycol-400) (PEG-400) or using solvent-free grinding conditions, has been shown to be effective for synthesizing other thiazole derivatives and could be adapted for this compound. neliti.com

The formation of the thiazole ring itself, classically done through the Hantzsch synthesis, is another area for catalyst development. neliti.com Modern approaches utilize microwave irradiation or novel catalysts like nanochitosan to improve yields and reduce reaction times in domino alkylation-cyclization reactions. neliti.com

Table 1: Potential Catalytic Strategies for Synthesis

| Synthetic Step | Catalytic Approach | Potential Advantages | Reference |

|---|---|---|---|

| Introduction of Ethynyl Group | Ligand-free Pd(OAc)₂ Catalysis | Reduced cost and simplified purification by avoiding complex ligands. | neliti.com |

| Introduction of Ethynyl Group | Copper-Catalyzed C-H Arylation | Avoids the need for pre-halogenated starting materials. | organic-chemistry.org |

| Thiazole Ring Formation | Microwave-Assisted Domino Reaction | Significant reduction in reaction time and potential for higher yields. | neliti.com |

| Thiazole Ring Formation | Nanochitosan Catalyst | Utilization of a biodegradable, green catalyst in mild conditions. | neliti.com |

| Thiazole Ring Formation | Grinding (Mechanochemistry) | Solvent-free conditions, reducing environmental impact and simplifying workup. | neliti.com |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The ethynyl group is a versatile functional handle for a wide array of chemical transformations. Its reactivity is central to expanding the chemical space accessible from 5-Ethynyl-2-methoxy-1,3-thiazole.

Future research will likely focus on exploiting this group in reactions such as:

1,3-Dipolar Cycloadditions: The reaction of the ethynyl group with various 1,3-dipoles, such as azides or nitrile oxides, can generate a diverse library of more complex heterocyclic systems, like triazoles and isoxazoles. researchgate.netnih.gov

Further Cross-Coupling Reactions: Beyond the initial Sonogashira coupling, the terminal alkyne can participate in other coupling reactions to build more extended π-conjugated systems. rsc.org

Click Chemistry: The ethynyl group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and specific conjugation to biomolecules or polymers.

The thiazole ring itself offers sites for further functionalization. While the C5 position is occupied by the ethynyl group, electrophilic substitution could potentially occur at the C4 position. fabad.org.tr Nucleophilic substitution is known to occur at the C2 position of the thiazole ring, suggesting the methoxy (B1213986) group could potentially be displaced under certain conditions to introduce other functionalities. fabad.org.tr

Table 2: Potential Chemical Transformations

| Reactive Site | Reaction Type | Potential Product | Reference |

|---|---|---|---|

| Ethynyl Group | 1,3-Dipolar Cycloaddition (with azides) | 1,2,3-Triazole-substituted thiazole | researchgate.netnih.gov |

| Ethynyl Group | Ene Reaction | Functionalized alkene-linked thiazole | researchgate.net |

| Ethynyl Group | Sonogashira Coupling | Extended aryl-ethynyl-thiazole systems | rsc.org |

| Thiazole Ring (C2) | Nucleophilic Aromatic Substitution | 2-Amino or 2-Halo substituted thiazole | fabad.org.trnih.gov |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is an indispensable tool for predicting the properties and reactivity of novel compounds. For 5-Ethynyl-2-methoxy-1,3-thiazole, advanced computational methods can accelerate research and guide experimental efforts.

Density Functional Theory (DFT) and other quantum chemical methods are being used to:

Predict Molecular Properties: Calculations can determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.org This is crucial for predicting the photophysical properties of materials derived from this compound. rsc.org

Model Reaction Mechanisms: Theoretical calculations can elucidate the step-by-step mechanism of synthetic reactions, helping to optimize conditions and explain observed regioselectivity. nih.gov

Guide Drug Design: Molecular docking and structure-activity relationship (SAR) studies can predict how derivatives might bind to biological targets, such as enzymes or receptors. academie-sciences.frresearchgate.net This allows for the rational design of more potent and selective therapeutic agents. For instance, calculations on similar aryl alkynyl thiazoles have shown good agreement with experimental photophysical data, validating the predictive power of these methods. rsc.org

Table 3: Applications of Computational Modeling

| Computational Method | Application Area | Predicted Outcome | Reference |

|---|---|---|---|

| DFT (e.g., CAM-B3LYP) | Materials Science | UV/Vis absorption, fluorescence emission, HOMO/LUMO levels. | rsc.org |

| Molecular Docking | Drug Discovery | Binding affinity and mode of interaction with biological targets (e.g., receptors, enzymes). | academie-sciences.frresearchgate.net |

| DFT (e.g., M06-2X) | Reaction Chemistry | Plausible reaction mechanisms and transition state energies. | nih.gov |

| Property Explorer (e.g., LAZAR, OSIRIS) | Drug Discovery | Prediction of toxicity, mutagenicity, and other drug-like properties. | researchgate.net |

Expanding the Biological Target Landscape Through In Vitro Studies

The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs and is known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. fabad.org.trmdpi.comsciencescholar.us The specific structure of 5-Ethynyl-2-methoxy-1,3-thiazole makes it a promising candidate for targeted drug discovery programs.

A key area of interest is its potential as a ligand for metabotropic glutamate (B1630785) receptors (mGluRs). Research on structurally similar compounds has identified potent and selective antagonists for the mGlu5 receptor. nih.gov For example, derivatives featuring a (methoxyphenyl)ethynyl)thiazole core have shown sub-nanomolar affinity for mGlu5, a target implicated in several neuropsychiatric disorders. nih.gov The substitution pattern on the thiazole ring at position 2 is critical for this activity. nih.gov

Future in vitro studies should screen 5-Ethynyl-2-methoxy-1,3-thiazole and its derivatives against a wide panel of biological targets, including:

Kinases: Many kinase inhibitors feature a thiazole core.

Cholinesterases: Thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer's disease. academie-sciences.fr

Microbial and Parasitic Targets: The thiazole scaffold is a component of many antimicrobial and antiparasitic agents. mdpi.comacs.org

Table 4: Biological Activity of Structurally Related mGlu5 Receptor Ligands

| Compound | Structure | mGlu5 Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 4-(3-Methoxyphenyl)ethynyl(thiazol)-2-amine (6d) |  | 11.0 ± 1.1 | nih.gov |

| 2-Chloro-4-((3-methoxyphenyl)ethynyl)thiazole (7d) |  | 1.2 ± 0.1 | nih.gov |

Data from closely related analogs suggest high potential for mGlu5 receptor modulation. nih.gov

Innovation in Materials Science Applications and Device Integration

The rigid, linear structure of the ethynyl group combined with the aromatic thiazole ring makes 5-Ethynyl-2-methoxy-1,3-thiazole an excellent building block for functional organic materials. The extension of π-conjugation through the ethynyl bridge is a key strategy for tuning the optical and electronic properties of molecules. rsc.org

Emerging research focuses on incorporating this and similar ethynylthiazole units into:

Organic Light-Emitting Diodes (OLEDs): Thiazole-containing compounds are used as components in OLEDs. researchgate.net The fluorescence properties can be tuned by creating extended donor-π-acceptor systems. rsc.org

Polymer Solar Cells (PSCs): Thiazolothiazole-based copolymers have been synthesized and used as donor materials in PSCs, achieving notable power conversion efficiencies. researchgate.net The ethynylthiazole unit could be polymerized or used as a small molecule component in bulk-heterojunction solar cells.

Fluorophores and Sensors: The inherent fluorescence of many thiazole derivatives can be exploited. rsc.org 2,1,3-Benzothiadiazoles, which can be synthesized from aryl ethynyl precursors, are versatile fluorophore building blocks for sensing optical devices that detect ions and other analytes. mdpi.com

Organic Field-Effect Transistors (OFETs): Thiazole-based organic semiconductors are being investigated for their charge transport properties in printable electronics. researchgate.netscience.gov

Table 5: Potential Materials Science Applications

| Application | Role of 5-Ethynyl-2-methoxy-1,3-thiazole | Key Property | Reference |

|---|---|---|---|

| Polymer Solar Cells (PSCs) | Monomer for donor copolymers | Tunable band gap and electronic energy levels | researchgate.net |

| Organic Electronics | Building block for π-conjugated small molecules or polymers | Charge carrier mobility and thermal stability | researchgate.netscience.gov |

| Fluorescent Probes/Sensors | Core fluorophore structure or precursor | Tunable UV/Vis absorption and fluorescence emission | rsc.orgmdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Component in emissive or charge-transport layers | High photoluminescence quantum yield | researchgate.net |

Q & A

Q. How to optimize reaction yields in multi-step syntheses involving 5-Ethynyl-2-methoxy-1,3-thiazole?

- Experimental Design : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading). For example, a central composite design revealed that 10 mol% CuI and 60°C maximize yield in azide-alkyne cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.